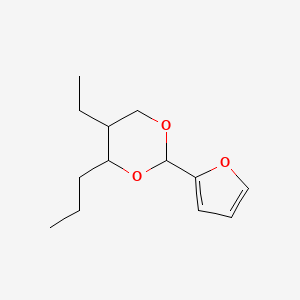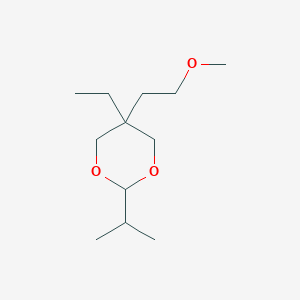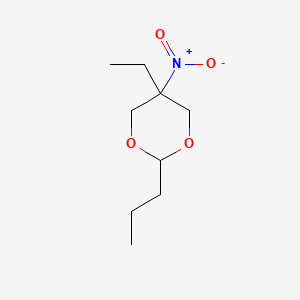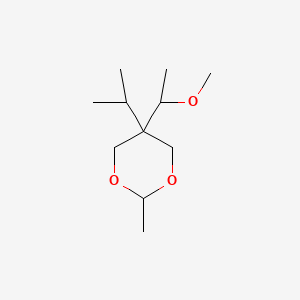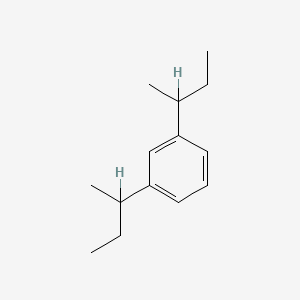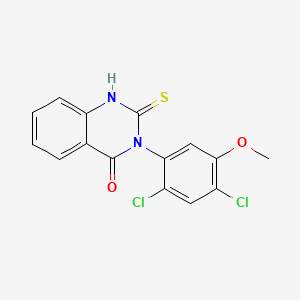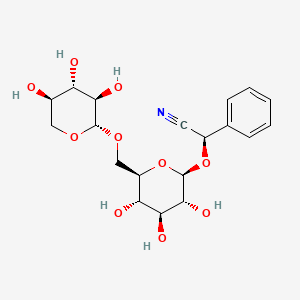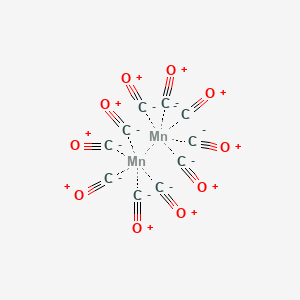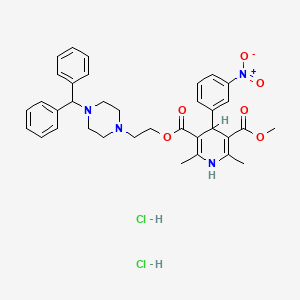
Nod-IN-1
Übersicht
Beschreibung
NOD-IN-1 is a potent inhibitor of nucleotide-binding oligomerization domain-like receptors, specifically targeting nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2. These receptors play a crucial role in the innate immune response by detecting intracellular bacterial components and initiating inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NOD-IN-1 involves multiple steps, starting with the preparation of the core indole scaffold. The key steps include:
Formation of the Indole Core: This is typically achieved through a Fischer indole synthesis or a similar method.
Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure. This involves reactions such as sulfonylation and esterification.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NOD-IN-1 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Indolgerüst modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Indolstickstoff oder an der Sulfonylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Sulfonylchloride.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise durch Oxidation verschiedene oxidierte Indolderivate entstehen, während durch Substitution verschiedene funktionelle Gruppen in das Indolgerüst eingeführt werden können .
Wissenschaftliche Forschungsanwendungen
NOD-IN-1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Funktion von Nukleotid-bindenden Oligomerisationsdomänen-ähnlichen Rezeptoren und ihre Rolle in verschiedenen chemischen Stoffwechselwegen zu untersuchen.
Biologie: this compound wird in biologischen Studien eingesetzt, um die Mechanismen der angeborenen Immunität und Entzündung zu untersuchen.
Medizin: Die Verbindung wird hinsichtlich ihrer potenziellen therapeutischen Anwendungen bei der Behandlung von Entzündungskrankheiten und Erkrankungen im Zusammenhang mit einer Immun dysregulation untersucht.
Industrie: this compound wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Nukleotid-bindende Oligomerisationsdomänen-ähnliche Rezeptoren abzielen
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität der Nukleotid-bindenden Oligomerisationsdomäne 1 und der Nukleotid-bindenden Oligomerisationsdomäne 2-Rezeptoren hemmt. Diese Rezeptoren erkennen intrazelluläre bakterielle Komponenten und lösen Entzündungsreaktionen durch Aktivierung des Kernfaktors Kappa-Leichtketten-Enhancer von aktivierten B-Zellen und des Mitogen-aktivierten Proteinkinase-Signalwegs aus. Durch die Hemmung dieser Rezeptoren reduziert this compound die Entzündungsantwort und moduliert die Immunsignalisierung .
Ähnliche Verbindungen:
Noditinib-1: Ein weiterer Inhibitor von Nukleotid-bindenden Oligomerisationsdomänen-ähnlichen Rezeptoren, jedoch mit höherer Selektivität für die Nukleotid-bindende Oligomerisationsdomäne 1.
Einzigartigkeit: this compound ist einzigartig in seiner ausgewogenen dualen Hemmwirkung sowohl auf die Nukleotid-bindende Oligomerisationsdomäne 1 als auch auf die Nukleotid-bindende Oligomerisationsdomäne 2-Rezeptoren. Diese ausgewogene Aktivität macht es zu einem wertvollen Werkzeug, um die kombinierten Rollen dieser Rezeptoren in Immunantworten zu untersuchen .
Wirkmechanismus
NOD-IN-1 exerts its effects by inhibiting the activity of nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors. These receptors detect intracellular bacterial components and initiate inflammatory responses through the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways. By inhibiting these receptors, this compound reduces the inflammatory response and modulates immune signaling .
Vergleich Mit ähnlichen Verbindungen
Noditinib-1: Another inhibitor of nucleotide-binding oligomerization domain-like receptors, but with higher selectivity for nucleotide-binding oligomerization domain 1.
Uniqueness: NOD-IN-1 is unique in its balanced dual inhibitory activity on both nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors. This balanced activity makes it a valuable tool for studying the combined roles of these receptors in immune responses .
Eigenschaften
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMOGUKIYRAILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nod-IN-1?
A1: this compound acts as a specific inhibitor of NOD1 and NOD2, effectively blocking their activation by bacterial ligands. [, , ] This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of pro-inflammatory cytokines.
Q2: How does this compound affect the NOD-like receptor signaling pathway?
A2: this compound significantly down-regulates the expression of key proteins involved in the NOD-like receptor signaling pathway, including NOD1, NOD2, and the N-terminal fragment of gasdermin D (GSDMD-N). [] GSDMD-N is a critical executioner of pyroptosis, a highly inflammatory form of programmed cell death.
Q3: Does this compound influence other pathways related to inflammation?
A3: Yes, transcriptome sequencing studies revealed that this compound significantly down-regulates genes enriched in several pathways linked to inflammation, hypoxia, and pyroptosis, including the NOD-like receptor, hypoxia-inducible factor, mitogen-activated protein kinase, and tumor necrosis factor (TNF) pathways. []
Q4: What is the significance of STAT1 in the context of this compound activity?
A4: Protein-protein interaction analysis identified NOD1, NOD2, and signal transduction and transcriptional activator 1 (STAT1) as key genes regulated by this compound in the context of the NOD-like receptor pathway. [] This suggests that this compound may modulate inflammatory responses by influencing STAT1 activity.
Q5: What evidence supports the efficacy of this compound in promoting wound healing?
A5: In a diabetic rat model of full-thickness skin defects, this compound encapsulated in reactive oxygen species (ROS)-responsive self-assembled nanomicelles (PEPS@this compound) demonstrated significantly enhanced wound healing compared to controls. [] This effect was associated with decreased ROS levels, thickened granulation tissue, and reduced expression of NOD1, NOD2, and GSDMD-N.
Q6: Has this compound been investigated in other models of inflammation?
A6: Yes, research indicates that this compound can alleviate lipopolysaccharide (LPS)-induced sepsis in mice, a condition characterized by systemic inflammation. [] This protective effect is linked to the suppression of pyroptosis markers like NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.
Q7: Can this compound modulate the inflammatory response induced by specific bacteria?
A7: Studies have shown that this compound can decrease TNF-α expression and increase IL-6 expression in vitro and in vivo in a periodontitis model induced by Prevotella intermedia. [] This suggests a potential role for this compound in regulating inflammation triggered by specific bacterial species.
Q8: What is the role of PepT1 in relation to this compound and Tri-DAP?
A8: The oligopeptide transporter PepT1 is responsible for transporting small bacterial peptides, including Tri-DAP, into the cytosol, where they can activate NOD1. [] this compound's inhibitory action on NOD1 likely intercepts this activation process, regardless of PepT1 activity.
Q9: What is known about the structure of this compound?
A9: Currently, detailed structural information, including the molecular formula, weight, and spectroscopic data for this compound, is not publicly available in the provided research papers.
Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A10: While specific SAR studies for this compound are not detailed in the provided research, it's known that modifications to the α-carboxylic acid of iso-glutamic acid in peptidoglycan fragments can impact NOD1 recognition. [] This highlights the importance of specific structural features for NOD1 activation and suggests potential avenues for SAR exploration.
Q11: How has this compound been formulated to enhance its therapeutic efficacy?
A11: Researchers successfully encapsulated this compound within ROS-responsive self-assembled nanomicelles composed of polyethylene glycol-block-polypropylene sulfide (PEG-b-PPS). [] This formulation, PEPS@this compound, demonstrated superior wound healing capabilities in diabetic rats, potentially due to targeted delivery and controlled release of this compound at the wound site.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


